REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.C1C=CC2N(O)N=[N:17][C:15]=2C=1.O.CCN=C=NCCCN(C)C.Cl.C(N(CC)CC)C.CN.CO>C(Cl)Cl.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([NH:17][CH3:15])=[O:10])=[N:6][CH:7]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
495 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
591 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O.O
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
2.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
methylamine methanol
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
CN.CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequently dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified
|
Type
|
WASH
|
Details
|
silica gel column chromatography (elution solvent: ethyl acetate/hexane=0%-50%)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 490 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |